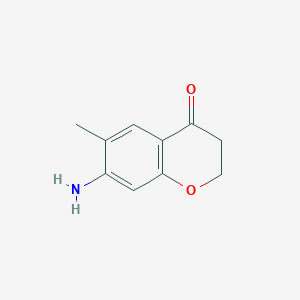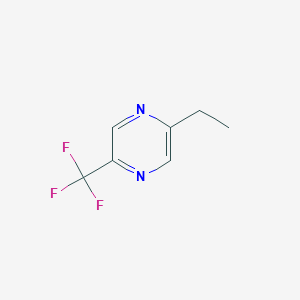
5-Ethyl-2-trifluoromethylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2-trifluoromethylpyrazine is a heterocyclic aromatic compound with the molecular formula C7H7F3N2 It contains a pyrazine ring substituted with an ethyl group at the 5-position and a trifluoromethyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-trifluoromethylpyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,3-diaminopyridine with ethyl trifluoroacetate in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen, and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of pyrazine N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation using chlorine or bromine can introduce halogen atoms into the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Chlorine, bromine, sulfuric acid, acetic acid.
Major Products:
Oxidation: Pyrazine N-oxides.
Reduction: Amines.
Substitution: Halogenated pyrazines.
Applications De Recherche Scientifique
5-Ethyl-2-trifluoromethylpyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and as a flavoring agent in the food industry.
Mécanisme D'action
The mechanism of action of 5-Ethyl-2-trifluoromethylpyrazine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to antimicrobial or antifungal effects. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
2-Ethylpyrazine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-Trifluoromethylpyrazine: Lacks the ethyl group, affecting its reactivity and applications.
5-Methyl-2-trifluoromethylpyrazine: Similar structure but with a methyl group instead of an ethyl group, leading to variations in its chemical behavior.
Uniqueness: 5-Ethyl-2-trifluoromethylpyrazine is unique due to the presence of both an ethyl and a trifluoromethyl group on the pyrazine ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various applications.
Propriétés
Numéro CAS |
1365969-77-2 |
|---|---|
Formule moléculaire |
C7H7F3N2 |
Poids moléculaire |
176.14 g/mol |
Nom IUPAC |
2-ethyl-5-(trifluoromethyl)pyrazine |
InChI |
InChI=1S/C7H7F3N2/c1-2-5-3-12-6(4-11-5)7(8,9)10/h3-4H,2H2,1H3 |
Clé InChI |
OPKPKXPKBROLGY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CN=C(C=N1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B11910145.png)
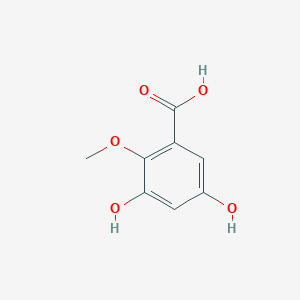
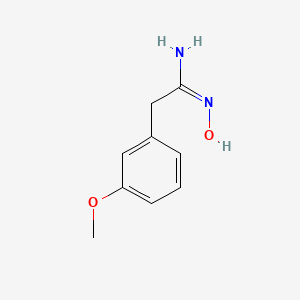

![Benzo[b][1,7]naphthyridine](/img/structure/B11910182.png)


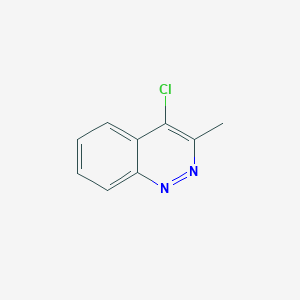

![6-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B11910206.png)


